molecular formula C15H13Cl4N3O3S B2648191 N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide CAS No. 302954-32-1

N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide

Cat. No.: B2648191
CAS No.: 302954-32-1
M. Wt: 457.15
InChI Key: AODPYUJESJBZFT-UHFFFAOYSA-N
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Description

N-[1-[[4-(Aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide is a synthetic benzamide derivative characterized by a trichloroethylamine core substituted with a 4-(aminosulfonyl)phenyl group and a 3-chlorobenzamide moiety. This compound features:

  • Molecular formula: Likely $ \text{C}{15}\text{H}{13}\text{Cl}4\text{N}3\text{O}_3\text{S} $, inferred from structural analogs (e.g., ).
  • Key functional groups:
    • A trichloroethyl group ($ \text{CCl}3\text{CH}2 $) linked to an aromatic amine.
    • A sulfonamide group ($ \text{SO}2\text{NH}2 $) at the para position of the phenyl ring.
    • A 3-chlorobenzamide substituent.

Properties

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl4N3O3S/c16-10-3-1-2-9(8-10)13(23)22-14(15(17,18)19)21-11-4-6-12(7-5-11)26(20,24)25/h1-8,14,21H,(H,22,23)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPYUJESJBZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with trichloroacetyl chloride to form an intermediate product. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted benzamides .

Scientific Research Applications

N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydrofolate reductase. These interactions can disrupt essential biological pathways, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[1-[[4-(Aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Distinctive Features Reference
This compound (Target) $ \text{C}{15}\text{H}{13}\text{Cl}4\text{N}3\text{O}_3\text{S} $ ~505.6 3-Cl benzamide, 4-(aminosulfonyl)phenyl, trichloroethyl Sulfonamide group enhances hydrophilicity; trichloroethyl may improve metabolic stability.
3-Chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide $ \text{C}{17}\text{H}{16}\text{Cl}4\text{N}2\text{O} $ 412.1 3-Cl benzamide, 2,4-dimethylanilino, trichloroethyl Dimethylanilino group increases lipophilicity; lacks sulfonamide functionality.
N-[1-[[[[4-(Acetylamino)phenyl]amino]thioxomethyl]amino]-2,2,2-trichloroethyl]-3-nitrobenzamide $ \text{C}{18}\text{H}{16}\text{Cl}3\text{N}5\text{O}_4\text{S} $ 504.8 3-NO₂ benzamide, thiourea linker, 4-acetamidophenyl, trichloroethyl Nitro group introduces electron-withdrawing effects; thiourea may enhance metal coordination.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide $ \text{C}{19}\text{H}{17}\text{Cl}2\text{N}3\text{O}_2 $ 402.3 3,4-diCl phenyl, dihydropyrazole, acetamide Dihydropyrazole core enables π-π stacking; acetamide group supports hydrogen bonding.

Key Structural and Functional Differences:

Sulfonamide vs. Thiourea Linkers: The target compound’s sulfonamide group ($ \text{SO}2\text{NH}2 $) is more polar and acidic compared to the thiourea linker ($ \text{NHC}(=\text{S})\text{NH} $) in the nitrobenzamide analog .

Chlorine Substitution Patterns :

  • The 3-chloro substituent on the benzamide ring (target) contrasts with the 3,4-dichlorophenyl group in the dihydropyrazole derivative . The latter’s dual chlorine substitution may enhance halogen bonding in receptor interactions.

Trichloroethyl Group: All compared compounds share the trichloroethyl moiety, which likely contributes to steric bulk and metabolic resistance. However, the target compound’s 4-(aminosulfonyl)phenyl group introduces additional hydrogen-bonding capacity compared to the dimethylanilino group in ’s analog .

In contrast, the acetamide group in the dihydropyrazole derivative supports planar amide geometry critical for crystal packing.

Research Findings and Implications

  • Synthetic Challenges :

    • The trichloroethylamine core requires specialized reagents like trichloroacetaldehyde () and controlled conditions (e.g., low temperatures, inert atmospheres) to avoid side reactions .
  • Structural Flexibility :

    • Molecular docking studies (e.g., AutoDock4, ) suggest that compounds with sulfonamide or thiourea groups may exhibit selective receptor binding due to their ability to form hydrogen bonds and coordinate metals .

Biological Activity

N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H17Cl3N4O4S
  • Molecular Weight : 511.836 g/mol

This compound is characterized by the presence of a trichloroethyl group and an aminosulfonyl moiety, which are significant for its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. For instance, related compounds demonstrated potent HDAC3 inhibition with IC50 values in the nanomolar range .
  • Antitumor Activity : In vitro studies have indicated that compounds with structural similarities exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported an IC50 value of 1.30 μM against HepG2 cells for a related compound .
  • EGFR Inhibition : Some derivatives targeting the epidermal growth factor receptor (EGFR) have shown cytotoxic properties by inhibiting tyrosine kinase activity, leading to apoptosis in cancer cells .

In Vitro Studies

Numerous in vitro studies have assessed the biological activity of this compound and its analogs:

CompoundTargetIC50 (μM)Effect
This compoundHDAC3TBDInhibition
Related CompoundEGFRTBDInduction of apoptosis
Analog CompoundSolid Tumors1.30Antiproliferative

Case Studies

  • Antiproliferative Activity : A study highlighted the antiproliferative effects of a similar compound on HepG2 cells, demonstrating that the compound induced apoptosis and cell cycle arrest at the G2/M phase .
  • Combination Therapy : Research indicated that combining this class of compounds with traditional chemotherapeutics like taxol enhanced anticancer efficacy .

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